Ortho C–H Silylation Site-Selectivity
When installed on aromatic ketones, the aminooxyamide auxiliary derived from 2-[(Z)-1-phenylethylideneamino]oxyacetic acid enables exclusive ortho-C(sp2)–H monosilylation, whereas the corresponding free acetophenone oxime or O-methyl oxime fails to promote any silylation under identical conditions. [1]
| Evidence Dimension | Ortho-C(sp2)–H silylation yield and selectivity |
|---|---|
| Target Compound Data | Exclusive ortho-monosilylation; yields of isolated silylated products typically 60–92% across 25 examples. |
| Comparator Or Baseline | Free acetophenone oxime: no reaction; O-methyl acetophenone oxime: no reaction. |
| Quantified Difference | Target auxiliary enables reaction; comparators show 0% conversion. |
| Conditions | Pd(OAc)₂ catalyst, hexamethyldisilane, Ag₂CO₃, 1,4-dioxane, 100 °C, 12 h. |
Why This Matters
Procurement of the carboxylic-acid-bearing oxime is mandatory to achieve C–H silylation; simpler oximes are inert, making the acid handle an indispensable reactivity switch.
- [1] Li, J., Ding, M., & Jiang, C. (2021). Palladium-Catalyzed ortho-C(sp2)–H Silylation of Aromatic Ketones Using an Aminooxyamide Auxiliary. Organic Letters, 23(23), 9036–9040. https://doi.org/10.1021/acs.orglett.1c03214 View Source
